molecular formula C19H22N2O2S B5608307 N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide

N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide

Cat. No. B5608307
M. Wt: 342.5 g/mol
InChI Key: DKABLPXSTFGKQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide often involves condensation reactions and cyclization steps. For example, a compound with antiproliferative activity was synthesized through the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). This process highlights the complexity and the multi-step nature of synthesizing such compounds, involving various reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by crystallography and spectroscopic techniques. The crystal structure provides insights into the arrangement of atoms, bonding patterns, and overall geometry of the molecule. For instance, a related compound exhibited a monoclinic system with specific spatial arrangements, illustrating the detailed geometric configuration necessary for its biological activity (Lu et al., 2020). Density Functional Theory (DFT) and Hirshfeld surface analysis are also employed to compare theoretical and experimental data, further elucidating the molecule's structure and potential interaction sites.

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds can be understood through their participation in various chemical reactions. These reactions include transamination, cyclization, and cross-recyclization, leading to the formation of different products with potential biological activities. For example, the transamination of cyanothioacetamide with morpholine resulted in compounds with specific structural features, indicating the versatility and reactivity of these molecules (Dyachenko et al., 2012).

properties

IUPAC Name

N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-19(20-16-4-5-16)18-7-6-17(24-18)15-3-1-2-14(12-15)13-21-8-10-23-11-9-21/h1-3,6-7,12,16H,4-5,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKABLPXSTFGKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC(=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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